molecular formula C15H28N2O8S B13825216 N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine CAS No. 57849-64-6

N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine

Cat. No.: B13825216
CAS No.: 57849-64-6
M. Wt: 396.5 g/mol
InChI Key: RLQDBNNHPULZNU-UHFFFAOYSA-N
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Description

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine is a derivative of lysine, an essential amino acid. This compound is often used in biochemical research due to its unique structural properties, which allow it to be incorporated into recombinant proteins site-specifically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group and the subsequent introduction of the methylsulfonyl ethoxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine involves its incorporation into proteins, where it can influence protein folding, stability, and interactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the modified lysine residues .

Comparison with Similar Compounds

Similar Compounds

  • N-α-Boc-propargyl-lysine-OH
  • Fmoc-azidolysine
  • L-Azidohomoalanine hydrochloride

Uniqueness

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine is unique due to its dual protective groups, which allow for selective reactions and modifications. This makes it particularly useful in complex biochemical applications where precise control over the chemical environment is required .

Properties

CAS No.

57849-64-6

Molecular Formula

C15H28N2O8S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H28N2O8S/c1-15(2,3)25-14(21)17-11(12(18)19)7-5-6-8-16-13(20)24-9-10-26(4,22)23/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19)

InChI Key

RLQDBNNHPULZNU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O

Origin of Product

United States

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